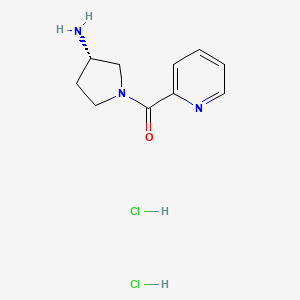

(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antimicrobial and Antimycobacterial Activity

Research involving derivatives of pyridine and pyrrolidinone, similar in structure to (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride, has demonstrated potential antimicrobial and antimycobacterial activities. For instance, nicotinic acid hydrazide derivatives, closely related to the compound , have shown promising results in combating mycobacterial infections (R.V.Sidhaye et al., 2011).

Spectroscopic Properties and Chemical Reactivity

Compounds with a structure incorporating elements of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone have been studied for their unique spectroscopic properties, which are influenced by their structural and environmental context. Such studies can provide insight into the behavior of these compounds under various conditions, thereby contributing to a deeper understanding of their potential applications in fields like materials science and photophysics (I. A. Z. Al-Ansari, 2016).

Catalytic Asymmetric Oxidation Reactions

Chiral-substituted poly-N-vinylpyrrolidinones, which share structural similarities with the compound of interest, have been utilized to stabilize nanoclusters for catalytic asymmetric oxidation reactions. This application highlights the potential of these compounds in catalysis, particularly in producing optically active products from symmetrical substrates, which is a valuable process in synthetic organic chemistry (Bo Hao et al., 2016).

Synthesis of Biobased Solvents

Research has also been directed towards the synthesis of biobased solvents, such as N-Methylpyrrolidone, from gamma-aminobutyric acid (GABA), derived from plant proteins. This research avenue underscores the relevance of pyrrolidinone derivatives in sustainable chemistry and the development of eco-friendly solvents (T. Lammens et al., 2010).

Mecanismo De Acción

Target of Action

The compound contains a pyridin-2-yl group and a 3-aminopyrrolidin-1-yl group. Compounds with these groups have been known to exhibit various biological activities . .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to affect various pathways, including those involved in inflammation and cell signaling .

Propiedades

IUPAC Name |

[(3S)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXJHLLCHNVRHB-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2971595.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2971602.png)

![N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2971606.png)

![N-cyclopentyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2971607.png)

![1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2971609.png)

![1-Oxaspiro[3.5]nonan-7-one](/img/structure/B2971611.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B2971613.png)